Australine

Descripción general

Descripción

Synthesis Analysis

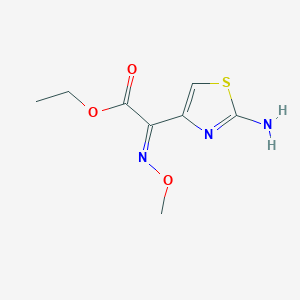

The synthesis of australine and its analogs involves complex chemical reactions aiming to replicate its natural structure. Kumar and Pinto (2006) described the synthesis of sulfonium compounds related to australine, using intramolecular attack strategies (Kumar & Pinto, 2006). Ribes et al. (2007) achieved the stereoselective synthesis of australine through a one-pot, double-cyclization strategy, highlighting the intricate steps involved in mimicking its natural formation (Ribes et al., 2007).

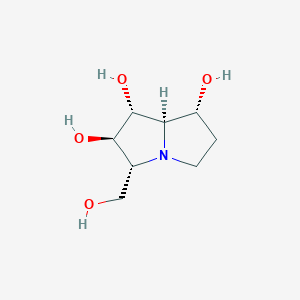

Molecular Structure Analysis

The molecular structure of australine is characterized by its polyhydroxylated pyrrolizidine skeleton, which is crucial for its biological activity. Tropea et al. (1989) provided insights into its structure through NMR and X-ray diffraction analysis, establishing australine's conformation and stereochemistry (Tropea et al., 1989).

Chemical Reactions and Properties

The chemical reactivity of australine involves its interaction with glycosidase enzymes, acting as a competitive inhibitor for certain enzymes. The modification of australine's structure, such as fluorination, has been shown to enhance its inhibitory activity against specific glycosidases, demonstrating the impact of structural changes on its chemical properties (Li et al., 2015).

Physical Properties Analysis

The synthesis efforts and structural analyses indirectly provide insights into australine's physical properties, such as solubility and crystallinity. However, detailed studies focusing specifically on the physical properties of australine are less common in the literature.

Chemical Properties Analysis

Australine's chemical properties, particularly its glycosidase inhibitory activity, are central to its interest in scientific research. Its ability to inhibit amyloglucosidase and affect glycoprotein processing highlights its potential for further research and application in understanding glycosidase-related processes (Tropea et al., 1989).

Aplicaciones Científicas De Investigación

Inhibition of Amyloglucosidase and Glycoprotein Processing : Australine was found to be a good inhibitor of the alpha-glucosidase amyloglucosidase and also inhibited glycoprotein processing at the glucosidase I step in cultured cells. It didn't show significant activity towards other glycosidases like beta-glucosidase, alpha- or beta-mannosidase, or alpha- or beta-galactosidase (Tropea et al., 1989).

Synthesis of Australine and its Stereoisomers : The synthesis of australine and its stereoisomers has been of considerable interest due to its potent biological activities, including inhibition of glycosidases, anti-virus, and anti-HIV activities (Ziarani et al., 2022).

Stereoselective Synthesis for Glycosidase Inhibition : A stereocontrolled, convergent synthesis of australine, a glycosidase inhibitor, was developed using chiral starting materials derived from L-erythrulose and L-malic acid (Ribes et al., 2007).

Enhanced Glycosidase Inhibition with Fluorinated Derivatives : Fluorination at the C-7 position of australine and 7-epi-australine enhanced their inhibition against A. niger α-glucosidase, marking the first example of fluorination increasing the inhibition of any glycosidases (Li et al., 2015).

Structure and Biological Activities of Australine Isomers : The synthesis and structural confirmation of australine isomers and related alkaloids revealed their glycosidase inhibitory activities. This study helped clarify previous confusions regarding the structures and activities of these compounds (Kato et al., 2003).

Synthesis of Sulfonium Compounds Related to Australine : Sulfonium compounds with structures related to australine were synthesized, with the aim of mimicking the oxacarbenium ion transition state in glycosidase-catalyzed hydrolysis reactions (Kumar & Pinto, 2006).

Propiedades

IUPAC Name |

(1R,2R,3R,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQMLBKBQCVDEY-OZRXBMAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(C(C(C2C1O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922672 | |

| Record name | 3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118396-02-4 | |

| Record name | Australine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118396-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

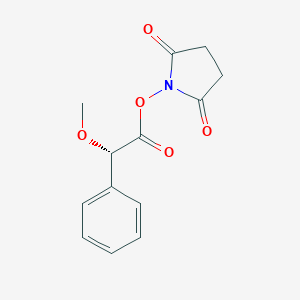

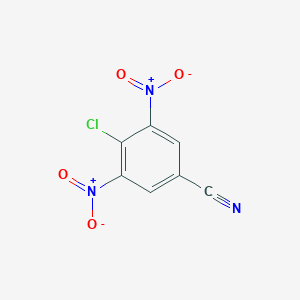

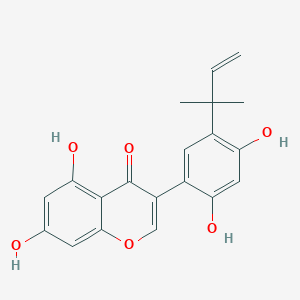

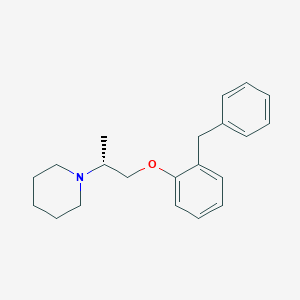

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

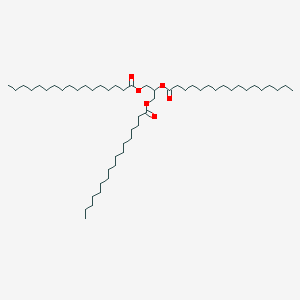

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)